2-Benzyl-4,6-dichloropyrimidine

Overview

Description

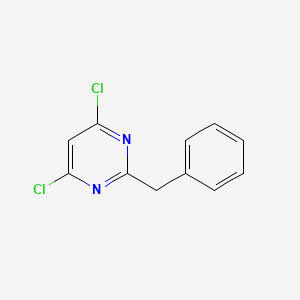

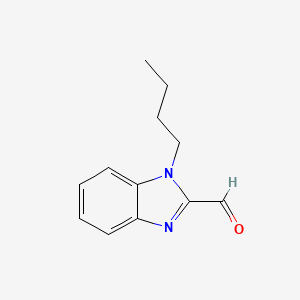

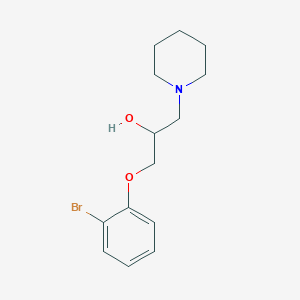

2-Benzyl-4,6-dichloropyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The specific structure of 2-benzyl-4,6-dichloropyrimidine includes a benzyl group attached at the second position and two chlorine atoms at the fourth and sixth positions of the pyrimidine ring.

Synthesis Analysis

The synthesis of 2-benzyl-4,6-dichloropyrimidine derivatives can be achieved through various methods. One approach involves the reaction of benzyl- and phenyl-malonyl chlorides with organic thiocyanates to form 4,6-dichloropyrimidines directly . Another efficient synthesis method for related compounds is the reduction of 4,6-dichloro-5-nitro-2-(phenylthio)-pyrimidine with iron powder under mild conditions, which yields a library of drug-like small molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 2-benzyl-4,6-dichloropyrimidine can be characterized by spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as by X-ray diffraction techniques . These methods provide detailed information about the tautomeric forms, hydrogen bonding patterns, and overall molecular geometry, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 2-benzyl-4,6-dichloropyrimidine derivatives includes their ability to undergo various transformations. For instance, benzylation and nitrosation reactions have been performed on related pyrimidine compounds, leading to the formation of different polymorphs and isomers with distinct hydrogen bonding patterns . These reactions can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including those similar to 2-benzyl-4,6-dichloropyrimidine, are influenced by their molecular structure. For example, the introduction of benzyl groups can affect the solubility, thermal stability, and optical properties of the compounds . The presence of chlorine atoms and other substituents can also impact the melting point, boiling point, and reactivity towards other chemicals.

Scientific Research Applications

1. Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Methods of Application: The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

2. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

- Summary of Application: Halogenated pyrimidine, frequently 2,4-dichloropyrimidine, proved to be highly treasured when subjected to modifying reaction conditions and reagents and afforded the desired products .

- Methods of Application: The specific synthetic methods are not detailed in the source, but it mentions the use of different reaction conditions and reagents .

- Results or Outcomes: The modified pyrimidines have been used in preparing a long list of bioactive compounds with diverse pharmacological activities .

3. Anticancer and Antimicrobial Activities

- Summary of Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are also used in the modulation of myeloid leukemia .

- Methods of Application: The specific synthetic methods are not detailed in the source, but it mentions the use of different reaction conditions and reagents .

- Results or Outcomes: Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

4. Antifungal and Antiparasitic Activities

- Summary of Application: Pyrimidine derivatives have been reported to exhibit antifungal and antiparasitic activities .

- Methods of Application: The specific synthetic methods are not detailed in the source, but it mentions the use of different reaction conditions and reagents .

- Results or Outcomes: These versatile biological activities include (and not limited to) antifungal and antiparasitic activities.

5. Unexpected Aromatic Nucleophilic Substitution Reaction Products

- Summary of Application: This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

- Results or Outcomes: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

6. Synthesis of Pyrimidine-Based Compounds

- Summary of Application: Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

- Methods of Application: Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

- Results or Outcomes: These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues .

Safety And Hazards

The safety data sheet of 2-Benzyl-4,6-dichloropyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name |

2-benzyl-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEVCJQVGFNGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379480 | |

| Record name | 2-benzyl-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4,6-dichloropyrimidine | |

CAS RN |

3740-82-7 | |

| Record name | 2-benzyl-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyl-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)